Methyl (9-oxo-9H-xanthen-1-yl)acetate
Description
Methyl (9-oxo-9H-xanthen-1-yl)acetate is a xanthene-based ester derivative characterized by a 9-oxo-xanthene core substituted with a methyl acetate group at the 1-position. Xanthene derivatives are tricyclic aromatic compounds comprising two benzene rings fused via a central oxygen-containing heterocycle. The 9-oxo group introduces a ketone functionality, while the methyl acetate substituent at position 1 imparts unique steric and electronic properties.
Properties
CAS No. |
88521-86-2 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
methyl 2-(9-oxoxanthen-1-yl)acetate |
InChI |
InChI=1S/C16H12O4/c1-19-14(17)9-10-5-4-8-13-15(10)16(18)11-6-2-3-7-12(11)20-13/h2-8H,9H2,1H3 |
InChI Key |
SKNSLYJJNQTCDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2C(=CC=C1)OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (9-oxo-9H-xanthen-1-yl)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 9H-xanthen-9-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (9-oxo-9H-xanthen-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl (9-oxo-9H-xanthen-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a topoisomerase inhibitor.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (9-oxo-9H-xanthen-1-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can modulate the activity of enzymes such as topoisomerases, which are crucial for DNA replication and repair. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and disrupt their proliferation .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs of Methyl (9-oxo-9H-xanthen-1-yl)acetate include derivatives with substitutions at different positions on the xanthene core. Below is a comparative analysis:
Key Observations :
- Positional Isomerism : Substituent placement (1 vs. 3/4 positions) significantly impacts molecular geometry and electronic distribution. The 1-position acetate in the target compound may result in distinct steric interactions compared to ether-linked analogs at positions 3 or 4.
- Functional Groups : Ether-linked acetates (e.g., Compounds 9 and 27) introduce additional oxygen atoms, altering polarity and hydrogen-bonding capacity compared to the direct acetate substitution in the target compound.
Comparison :
- Substrate Reactivity: The number of hydroxyl groups on the xanthenone precursor dictates stoichiometric adjustments (e.g., reagent ratios) during synthesis .
- Purification: All compounds are isolated as white solids via chromatography, suggesting comparable solubility profiles in non-polar solvents.
Physicochemical Properties
Notes:
- Higher molecular weight in Compound 9 (due to methoxy and ether-acetate groups) may enhance lipophilicity compared to the target compound.
- Ether-linked acetates (e.g., Compound 27) may exhibit greater hydrolytic stability under acidic conditions compared to direct esters.
Critical Differences :
- Bioactivity : Substituent position influences interactions with biological targets. For example, Compound 9’s 3-methoxy group may enhance membrane permeability compared to the target compound’s 1-position acetate.
- Synthetic Utility : Ether-linked acetates (Compound 9, 27) are more amenable to hydrolysis for generating carboxylic acid derivatives compared to direct esters.
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